Lysergol

Catalog No.
S601085
CAS No.
1413-67-8
M.F
C16H18N2O
M. Wt
254.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysergol

CAS Number

1413-67-8

Product Name

Lysergol

IUPAC Name

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

InChI

InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3/t10-,15-/m1/s1

InChI Key

BIXJFIJYBLJTMK-MEBBXXQBSA-N

SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO

Synonyms

9,10-Didehydro-6-methylergoline-8b-methanol, isolysergol, lysergol, lysergol, (8alpha)-isomer

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CO

The exact mass of the compound Lysergol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lysergol is a naturally occurring ergoline alkaloid, structurally characterized by a tetracyclic ergoline core with a hydroxymethyl group at the C8 position. This configuration distinguishes it from other key ergot alkaloids like lysergic acid, which possesses a carboxyl group at the same position. Lysergol serves as a crucial synthetic intermediate for various ergoloid medicines, such as nicergoline, and is a valuable tool in pharmacological research for probing serotonin (5-HT) and dopamine receptor systems. Its distinct functional group makes it a non-interchangeable starting material for specific synthetic pathways.

Substituting Lysergol with its close analog, lysergic acid, is frequently unviable in synthetic applications. The primary alcohol (-CH2OH) of Lysergol offers direct and often higher-yielding pathways for esterification, etherification, or conversion to a leaving group (e.g., mesylate) for subsequent nucleophilic substitution. In contrast, lysergic acid's carboxyl group (-COOH) requires different, and often multi-step, activation or reduction protocols to achieve the same synthetic intermediates, impacting process efficiency and cost. Furthermore, these small structural changes between ergoline alkaloids lead to marked differences in receptor binding profiles and pharmacological activity, making them functionally distinct for specific biological assays. Therefore, selection must be based on the specific functional group required for the intended synthetic route or biological target.

Precursor Suitability: High-Yield Conversion to Key Synthetic Intermediates

Lysergol is a highly efficient precursor for clavine alkaloids like lysergene and lysergine. Direct mesylation of the primary alcohol in lysergol proceeds in quantitative yield to form the corresponding mesylate intermediate. This intermediate can then be converted to lysergene via elimination (61% yield) or reduced to lysergine (56% yield). Attempting a similar transformation starting from lysergic acid would necessitate a preliminary reduction of the carboxylic acid, adding steps and reducing overall process yield.

Evidence DimensionYield of key synthetic transformation (Mesylation)
Target Compound DataQuantitative yield
Comparator Or BaselineLysergic acid (requires prior reduction step, inherently lower overall yield)
Quantified DifferenceLysergol provides a more direct, higher-yielding route to C8-functionalized clavine alkaloids.
ConditionsMesylation with methanesulfonyl chloride, followed by elimination with KO-t-Bu or reduction with LiAlH4.

For synthesizing specific clavine alkaloids, procuring Lysergol directly avoids the additional reduction step required for lysergic acid, improving process efficiency and final product yield.

Pharmacological Differentiation: Distinct Serotonin Receptor Binding Profile

Lysergol demonstrates a distinct binding profile at serotonin receptors compared to other ergot alkaloids. In radioligand binding assays using rat brain tissue, (+)-lysergol showed potent affinity for the 5-HT1A receptor (Ki = 10 nM) and 5-HT2A receptor (Ki = 19 nM). While many ergolines bind to these receptors, the specific affinity values and functional activity can differ significantly. For instance, ergonovine also binds with high affinity to multiple 5-HT subtypes, but its functional profile as a partial agonist at 5-HT2A receptors leads to different physiological outcomes, such as potent uterine contraction. This makes Lysergol a more suitable reference compound for studies where the specific binding characteristics of the C8-hydroxymethyl ergoline scaffold are being investigated.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound Data5-HT1A: 10 nM; 5-HT2A: 19 nM
Comparator Or BaselineErgonovine (also high affinity but with distinct functional activity and clinical use profile)
Quantified DifferenceLysergol possesses a unique high-affinity binding signature, differentiating it from functionally distinct analogs like ergonovine.
ConditionsRadioligand binding assays on rat brain homogenates.

For researchers needing to isolate the pharmacological effects of the lysergol scaffold or requiring a specific ergoline reference standard without the potent uterotonic activity of ergonovine, Lysergol is the more appropriate choice.

Synthetic Precursor for Clavine Alkaloid Libraries

Lysergol is the preferred starting material for the synthesis of C8-modified clavine alkaloids such as lysergine, lysergene, and their derivatives. Its primary alcohol allows for efficient and high-yield conversion to mesylates or other activated intermediates, a route that is more direct than starting with lysergic acid.

Reference Standard in CNS Receptor Profiling

In pharmacological studies targeting serotonin 5-HT1A and 5-HT2A receptors, Lysergol serves as a valuable reference compound. Its well-characterized high-affinity binding provides a clear baseline for evaluating novel ergoline-based ligands, particularly when seeking to avoid the confounding activities of other analogs like ergonovine.

Starting Material for Semi-Synthetic Ergoloid Medicines

Lysergol is a documented intermediate in the manufacture of ergoloid pharmaceuticals, such as nicergoline. Procurement for this purpose is driven by its specific chemical structure, which is essential for the established, regulated manufacturing process.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

254.141913202 g/mol

Monoisotopic Mass

254.141913202 g/mol

Heavy Atom Count

19

UNII

NTR684Z1AZ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

602-85-7

Wikipedia

Lysergol

Dates

Last modified: 07-20-2023

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